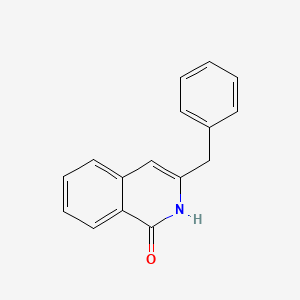

Benzylisoquinolone

Description

Classification and Structural Diversity of Benzylisoquinoline Alkaloid Scaffolds

The structural diversity of BIAs is immense, stemming from modifications to core scaffolds that originate from a common precursor, (S)-norcoclaurine wikipedia.orgnih.govmdpi.com. This initial BIA scaffold is biosynthesized through the stereoselective condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, both derived from tyrosine wikipedia.orgnih.govmdpi.com. A pivotal intermediate in the biosynthesis of many BIAs is (S)-reticuline, which serves as a branching point for the formation of various structural subclasses nih.govmdpi.comresearchgate.net.

The diversification of BIA structures is driven by a range of enzymatic reactions, including landmark C-C and C-O coupling reactions, aromatic ring hydroxylations, and various methylation and acetylation modifications oup.comcapes.gov.broup.comnih.gov. These transformations lead to distinct structural classes, often characterized by additional ring formations or the dimerization of BIA units.

Structure

3D Structure

Properties

CAS No. |

787-46-2 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

3-benzyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C16H13NO/c18-16-15-9-5-4-8-13(15)11-14(17-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,17,18) |

InChI Key |

WZJOZBYVNJRIBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Biosynthesis of Benzylisoquinoline Alkaloids in Biological Systems

Early Biosynthetic Pathway: Tyrosine to (S)-Norcoclaurine

The journey to the vast array of benzylisoquinoline alkaloids begins with the amino acid L-tyrosine. Through a series of enzymatic reactions, two tyrosine-derived molecules are produced and subsequently condensed to form the foundational scaffold of all BIAs, (S)-norcoclaurine.

Precursor Formation: L-Tyrosine Derivatives

The biosynthesis of the core benzylisoquinoline structure requires two key precursor molecules, both originating from L-tyrosine: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The formation of these precursors involves a network of enzymatic reactions.

L-tyrosine can be converted to L-DOPA (L-3,4-dihydroxyphenylalanine) by the action of tyrosine hydroxylase. Subsequently, DOPA decarboxylase catalyzes the removal of a carboxyl group from L-DOPA to yield dopamine. An alternative route involves the decarboxylation of L-tyrosine to tyramine (B21549) by tyrosine decarboxylase, followed by hydroxylation to form dopamine.

The second precursor, 4-HPAA, is also derived from L-tyrosine. One pathway involves the transamination of L-tyrosine by tyrosine aminotransferase (TyrAT) to form 4-hydroxyphenylpyruvic acid (4-HPP). This is followed by a decarboxylation step to yield 4-HPAA.

| Enzyme | Substrate | Product | Function in BIA Biosynthesis |

| Tyrosine Hydroxylase | L-Tyrosine | L-DOPA | Precursor to dopamine |

| DOPA Decarboxylase | L-DOPA | Dopamine | Forms the isoquinoline (B145761) portion of (S)-norcoclaurine |

| Tyrosine Decarboxylase | L-Tyrosine | Tyramine | Alternative precursor to dopamine |

| Tyrosine Aminotransferase (TyrAT) | L-Tyrosine | 4-Hydroxyphenylpyruvic acid | Precursor to 4-HPAA |

| 4-Hydroxyphenylpyruvate Decarboxylase | 4-Hydroxyphenylpyruvic acid | 4-Hydroxyphenylacetaldehyde (4-HPAA) | Forms the benzyl (B1604629) portion of (S)-norcoclaurine |

Norcoclaurine Synthase (NCS) Catalysis and Stereospecificity

The first committed step in BIA biosynthesis is the condensation of dopamine and 4-HPAA, a reaction catalyzed by the enzyme norcoclaurine synthase (NCS). desy.de This enzyme facilitates a Pictet-Spengler reaction, which results in the formation of the characteristic 1-benzylisoquinoline (B1618099) core structure of (S)-norcoclaurine.

The NCS-catalyzed reaction is highly stereospecific, exclusively producing the (S)-enantiomer of norcoclaurine. This stereoselectivity is crucial as the subsequent enzymes in the various BIA biosynthetic pathways are often specific for this configuration. The active site of NCS is a highly structured environment that precisely orients the two substrate molecules, dopamine and 4-HPAA, to ensure the formation of the correct stereoisomer. The reaction mechanism involves the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic substitution to yield the cyclized product. The specific geometry of the active site dictates the facial selectivity of the cyclization, leading to the exclusive formation of (S)-norcoclaurine.

Diversification of Benzylisoquinoline Alkaloid Skeletons from (S)-Reticuline

(S)-Norcoclaurine undergoes a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, to yield the pivotal branch-point intermediate, (S)-reticuline. oup.com From this central molecule, the biosynthetic pathways diverge to produce a vast array of different BIA structural classes, including the protoberberines. nih.govoup.com

Formation of Protoberberine Alkaloids

Protoberberine alkaloids are characterized by a tetracyclic ring system and are formed from (S)-reticuline through a key cyclization reaction.

The formation of the protoberberine skeleton is catalyzed by the berberine (B55584) bridge enzyme (BBE). desy.denih.gov This flavin-dependent oxidase facilitates an intramolecular C-C bond formation between the N-methyl group of (S)-reticuline and the phenolic ring of the benzyl moiety. desy.de This oxidative cyclization reaction forms the "berberine bridge," a C-C bond between C8 and the N-methyl carbon, resulting in the formation of (S)-scoulerine, the first compound with the protoberberine scaffold. desy.de

The mechanism of BBE is proposed to involve the oxidation of the N-methyl group to an iminium ion, followed by an intramolecular cyclization. nih.gov The enzyme's active site plays a critical role in positioning the (S)-reticuline substrate to facilitate this regioselective and stereospecific reaction. desy.de

| Enzyme | Substrate | Product | Function in Protoberberine Biosynthesis |

| Berberine Bridge Enzyme (BBE) | (S)-Reticuline | (S)-Scoulerine | Catalyzes the formation of the protoberberine skeleton |

Following the formation of (S)-scoulerine, a series of enzymatic modifications, including O-methylation, methylenedioxy bridge formation, and oxidation, lead to the diverse array of protoberberine alkaloids. oup.com These reactions are catalyzed by specific enzymes such as O-methyltransferases and cytochrome P450-dependent monooxygenases.

For example, in the biosynthesis of berberine, (S)-scoulerine undergoes 9-O-methylation by (S)-scoulerine 9-O-methyltransferase (SOMT) to yield (S)-tetrahydrocolumbamine. oup.com This is followed by the formation of a methylenedioxy bridge by a cytochrome P450 enzyme, canadine (B1168894) synthase, to produce (S)-canadine. The final step is the oxidation of the tetrahydroprotoberberine ring system to the fully aromatic protoberberine structure, a reaction catalyzed by a tetrahydroprotoberberine oxidase. These subsequent modifications highlight the modular nature of BIA biosynthesis, where a core scaffold is decorated by a suite of tailoring enzymes to generate chemical diversity.

Biosynthesis of Aporphine (B1220529) Alkaloids

The formation of aporphine alkaloids, a significant class of BIAs, involves an intramolecular C-C phenol (B47542) coupling of a reticuline-type precursor. The biosynthesis typically proceeds from (S)-reticuline, which is first converted to its (R)-enantiomer. In some plant species, cytochrome P450 enzymes from the CYP80G family have been shown to catalyze the formation of the aporphine alkaloid skeleton. For instance, in sacred lotus (B1177795) (Nelumbo nucifera), the enzyme NnCYP80G converts (R)-N-methylcoclaurine to the proaporphine alkaloid glaziovine, which is a precursor to aporphine alkaloids like nuciferine. Another key step in the formation of some aporphine alkaloids is the conversion of reticuline (B1680550) to corytuberine (B190840), which can then be N-methylated to produce magnoflorine (B1675912).

Biosynthesis of Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids (bisBIAs) are dimeric compounds formed by the oxidative coupling of two benzylisoquinoline monomers. The biosynthesis of these complex molecules is initiated by the formation of (S)-N-methylcoclaurine. In the biosynthesis of guattegaumerine (B1218701) and berbamunine (B191780), the process involves the epimerization of (S)-N-methylcoclaurine to (R)-N-methylcoclaurine, a crucial step for the formation of these specific bisBIAs. The coupling of these monomers is catalyzed by cytochrome P-450 enzymes. For example, the formation of the diaryl ether bond in some bisBIAs is a result of oxidative phenol dimerization. The specific type of linkage between the two monomer units (head-to-tail or tail-to-tail) is determined by the specific enzymes involved in the coupling reaction. Recent studies have demonstrated the complete biosynthesis of bisBIAs like guattegaumerine and berbamunine in engineered yeast, highlighting the potential for microbial production of these valuable compounds. researchgate.netnih.gov

Biosynthesis of Other Major Benzylisoquinoline Alkaloid Subclasses (e.g., Morphine, Noscapine)

The biosynthesis of prominent BIAs such as morphine and noscapine (B1679977) originates from the central intermediate (S)-reticuline, which serves as a critical branchpoint.

The morphine biosynthetic pathway uniquely requires the stereochemical inversion of (S)-reticuline to (R)-reticuline. nih.gov This conversion is catalyzed by a fusion protein designated as STORR, which contains both a cytochrome P450 module and an oxidoreductase module. pharmaceutical-journal.com Following this epimerization, (R)-reticuline undergoes intramolecular carbon-carbon phenol coupling to form salutaridine (B1681412), the first tetracyclic promorphinan alkaloid. nih.gov This reaction is catalyzed by the enzyme salutaridine synthase. A series of subsequent enzymatic steps, including reduction, acetylation, and demethylation, convert salutaridine to thebaine, then to codeine, and finally to morphine. nih.govresearchgate.net The final three enzymes in this pathway are predominantly located in the laticifers of the opium poppy. nih.gov

The noscapine biosynthetic pathway also begins with (S)-reticuline. wikipedia.org The initial steps involve the conversion of (S)-reticuline to (S)-scoulerine. mdpi.comnih.gov The majority of the subsequent enzymatic reactions in noscapine biosynthesis are governed by a cluster of ten genes. wikipedia.org Key transformations include the 1-hydroxylation of (S)-N-methylcanadine, a crucial step catalyzed by the cytochrome P450 enzyme CYP82Y1. mdpi.comnih.gov Further hydroxylations at the C8 and C13 positions of the protoberberine scaffold, followed by an acetylation and subsequent hydrolysis, lead to the formation of a cyclic hemiacetal. mdpi.comnih.gov The final step is the oxidation of this hemiacetal to a lactone, completing the synthesis of noscapine, a reaction catalyzed by noscapine synthase. wikipedia.orgmdpi.comnih.gov The entire noscapine pathway has been successfully reconstituted in yeast, demonstrating the potential for microbial synthesis of this anti-cancer alkaloid. wikipedia.org

Enzymology of Benzylisoquinoline Alkaloid Biosynthesis

The biosynthesis of the vast array of benzylisoquinoline alkaloids is made possible by a diverse set of enzymes. These biocatalysts exhibit remarkable specificity and efficiency in carrying out the complex chemical transformations required to build the various alkaloid scaffolds from the primary precursor, (S)-norcoclaurine. The major classes of enzymes involved in BIA biosynthesis include lyases, transferases, and oxidoreductases. frontiersin.orgnih.gov

Lyases, such as norcoclaurine synthase (NCS), are responsible for the initial condensation reaction that forms the fundamental benzylisoquinoline core. frontiersin.orgnih.gov Transferases, particularly methyltransferases, play a crucial role in modifying the alkaloid structures and their properties. frontiersin.orgnih.gov Oxidoreductases, including cytochrome P450 monooxygenases and the berberine bridge enzyme (BBE), are pivotal in catalyzing key cyclization and coupling reactions that define the different BIA subclasses. frontiersin.orgnih.gov

Characterization of Key Biosynthetic Enzymes

The elucidation of BIA biosynthetic pathways has been greatly advanced by the isolation and characterization of the key enzymes involved. These enzymes often exhibit high substrate specificity, which is critical for directing intermediates into specific metabolic pathways. nih.gov While some enzymes have a relatively broad substrate range, others are highly specific to their respective substrates. oup.com The characterization of these enzymes not only provides fundamental insights into plant secondary metabolism but also offers a toolkit for the synthetic biology-based production of valuable alkaloids.

O-Methyltransferases (OMTs)

O-methyltransferases (OMTs) are a crucial class of enzymes in BIA biosynthesis that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the alkaloid substrate. researchgate.netresearchgate.net This methylation significantly alters the physicochemical properties of the alkaloids, such as their stability, solubility, and biological activity. nih.gov Plant OMTs involved in BIA metabolism are known to methylate a variety of substrates including phenylpropanoids, flavonoids, and the alkaloids themselves. researchgate.net

Several key OMTs have been characterized in BIA pathways, including norcoclaurine 6-O-methyltransferase (6OMT), 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT), and scoulerine (B1208951) 9-O-methyltransferase (9OMT). frontiersin.orgnih.gov These enzymes, despite acting on structurally similar substrates, often exhibit strict substrate specificity, thereby channeling intermediates into distinct branches of the BIA network. nih.gov For instance, in Coptis japonica, three different OMTs are involved in berberine biosynthesis, each with a specific role. nih.gov The study of these enzymes has revealed that their N-terminal regions are important for substrate recognition. frontiersin.org In some cases, OMTs can exist as heterodimers, leading to novel enzymatic activities. scholaris.ca

| Enzyme | Abbreviation | Function in BIA Biosynthesis | Example Substrate(s) |

|---|---|---|---|

| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group of (S)-norcoclaurine. | (S)-norcoclaurine |

| 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase | 4′OMT | Methylates the 4'-hydroxyl group of 3′-hydroxy-N-methylcoclaurine. | 3′-hydroxy-N-methylcoclaurine |

| Scoulerine 9-O-methyltransferase | 9OMT / SOMT | Methylates the 9-hydroxyl group of (S)-scoulerine. | (S)-scoulerine |

| Columbamine O-methyltransferase | CoOMT | Methylates the 2-hydroxyl group of columbamine. | Columbamine |

N-Methyltransferases (NMTs)

N-methyltransferases (NMTs) are another vital group of enzymes in BIA biosynthesis, responsible for the N-methylation of secondary and tertiary amines within the alkaloid structures. nih.gov These reactions are critical for the formation of many key intermediates and final products.

Coclaurine (B195748) N-methyltransferase (CNMT) catalyzes the N-methylation of (S)-coclaurine to produce (S)-N-methylcoclaurine, a precursor for various BIA subclasses. frontiersin.org Further down the pathways, other NMTs act on more complex substrates. For example, tetrahydroprotoberberine N-methyltransferase (TNMT) is involved in the biosynthesis of noscapine by methylating the bicyclic nitrogen atom of tetrahydroprotoberberine intermediates. frontiersin.org Reticuline N-methyltransferase (RNMT) has been identified in opium poppy and is primarily involved in the biosynthesis of the aporphine alkaloid magnoflorine by N-methylating reticuline and corytuberine. nih.gov The structural and functional characterization of these NMTs has provided insights into their substrate specificity and catalytic mechanisms. scholaris.ca

| Enzyme | Abbreviation | Function in BIA Biosynthesis | Example Substrate(s) |

|---|---|---|---|

| Coclaurine N-methyltransferase | CNMT | N-methylates (S)-coclaurine. | (S)-coclaurine |

| Reticuline N-methyltransferase | RNMT | N-methylates reticuline and corytuberine in magnoflorine biosynthesis. | (S)-reticuline, (R)-reticuline, (S)-corytuberine |

| Tetrahydroprotoberberine N-methyltransferase | TNMT | N-methylates tetrahydroprotoberberine intermediates in noscapine biosynthesis. | (S)-cis-N-methylstylopine |

Cytochrome P450 Monooxygenases (CYP450s)

Cytochrome P450 monooxygenases (CYP450s) are a large and versatile family of heme-containing enzymes that play a critical role in the chemical diversification of BIAs. nih.govresearchgate.net They are primarily involved in catalyzing a wide range of oxidative reactions, including hydroxylations, C-C and C-O phenol coupling, and the formation of methylenedioxy bridges. oup.comnih.govoup.com These reactions are crucial for the formation of the various BIA backbone structures. oup.com

Several CYP450 families are instrumental in BIA biosynthesis. For instance, members of the CYP80 family initiate the formation of bisbenzylisoquinoline and aporphine alkaloids through intermolecular C-O and intramolecular C-C phenol coupling reactions, respectively. oup.comoup.com A prominent example is CYP80A1 from Berberis stolonifera, which catalyzes the C-O coupling of two (S)-N-methylcoclaurine molecules to form berbamunine. nih.gov

The CYP719 family is also pivotal. Salutaridine synthase, a member of this family, catalyzes a key C-C phenol coupling reaction to produce promorphinan alkaloids. oup.comoup.com Furthermore, enzymes in the CYP719A subfamily are responsible for forming the methylenedioxy bridge, a common feature in many BIAs like berberine and sanguinarine (B192314). nih.govoup.com For example, CYP719A1 in Japanese goldthread (Coptis japonica) converts (S)-tetrahydrocolumbamine to (S)-canadine. nih.gov

The CYP82 family contributes to ring hydroxylation and ring opening reactions. nih.gov For example, in the sanguinarine biosynthesis pathway, CYP82N4 hydroxylates (S)-cis-N-methylstylopine, leading to the formation of protopine (B1679745). nih.gov Subsequent hydroxylation of protopine by other CYP82 enzymes, such as CYP82N2 in California poppy (Eschscholzia californica), results in 6-hydroxyprotopine, which spontaneously rearranges to dihydrosanguinarine (B1196270). nih.gov

Table 1: Key Cytochrome P450 Enzymes in Benzylisoquinoline Alkaloid Biosynthesis

| Enzyme Family | Specific Enzyme | Function | Plant Source |

| CYP80 | CYP80A1 | C-O phenol coupling (Berbamunine formation) | Berberis stolonifera |

| CYP719 | Salutaridine Synthase (CYP719B1) | C-C phenol coupling (Promorphinan formation) | Papaver somniferum |

| CYP719A | Canadine Synthase (CYP719A1) | Methylenedioxy bridge formation | Coptis japonica |

| CYP719A | Cheilanthifoline Synthase (CYP719A2) | Methylenedioxy bridge formation | Eschscholzia californica |

| CYP719A | Stylopine Synthase (CYP719A3) | Methylenedioxy bridge formation | Eschscholzia californica |

| CYP82 | CYP82N2 | Protopine 6-hydroxylase | Eschscholzia californica |

| CYP82 | CYP82N4 | (S)-cis-N-methylstylopine 14-hydroxylase | Papaver somniferum |

NADPH-Dependent Dehydrogenases/Reductases

NADPH-dependent dehydrogenases/reductases are another crucial class of enzymes in BIA metabolism, primarily involved in reduction reactions. oup.comnih.gov These enzymes belong to different superfamilies, including the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies. oup.com

A key example is salutaridine reductase (SalR), a member of the SDR superfamily, which stereospecifically reduces salutaridine to 7(S)-salutaridinol in the morphinan (B1239233) alkaloid pathway. oup.com Another SDR member, sanguinarine reductase (SanR), is also involved in BIA metabolism. oup.com In contrast, codeinone (B1234495) reductase (COR), which reduces codeinone to codeine and morphinone (B1233378) to morphine, belongs to the AKR superfamily. oup.comoup.com These reductases often control the metabolic flux towards specific downstream pathways. researchgate.net

Table 2: NADPH-Dependent Dehydrogenases/Reductases in BIA Biosynthesis

| Enzyme | Superfamily | Reaction Catalyzed | Pathway |

| Salutaridine Reductase (SalR) | Short-chain dehydrogenase/reductase (SDR) | Salutaridine → 7(S)-Salutaridinol | Morphinan |

| Codeinone Reductase (COR) | Aldo-keto reductase (AKR) | Codeinone → Codeine; Morphinone → Morphine | Morphinan |

| Sanguinarine Reductase (SanR) | Short-chain dehydrogenase/reductase (SDR) | Sanguinarine → Dihydrosanguinarine | Benzophenanthridine |

FAD-Dependent Oxidoreductases

FAD-dependent oxidoreductases are involved in various oxidative reactions within the BIA biosynthetic network. oup.comnih.gov A prominent member of this group is the berberine bridge enzyme (BBE), which plays a pivotal role in the formation of protoberberine alkaloids. frontiersin.orgnih.gov BBE catalyzes an intramolecular C-C bond formation by cyclizing the N-methyl group of (S)-reticuline to form (S)-scoulerine, creating the characteristic four-ring structure of protoberberines. frontiersin.orgnih.gov

Other FAD-dependent enzymes homologous to BBE, such as (S)-tetrahydroprotoberberine oxidase (STOX) and dihydrobenzophenanthridine oxidase (DBOX), are typically involved in ring aromatization reactions. oup.com For instance, DBOX in opium poppy can oxidize dihydrosanguinarine to sanguinarine. oup.com These enzymes are crucial for the production of compounds with significant pharmaceutical applications. ebi.ac.uk

Reaction Mechanisms of Benzylisoquinoline Alkaloid Biosynthetic Enzymes

The enzymes involved in BIA biosynthesis employ diverse and often complex reaction mechanisms to achieve their catalytic functions. The initial committed step, the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, is catalyzed by norcoclaurine synthase (NCS) through a Pictet-Spengler reaction. oup.comresearchgate.net

The mechanisms of CYP450s are particularly noteworthy for their versatility. researchgate.netmdpi.com These enzymes typically catalyze monooxygenation reactions where one atom of molecular oxygen is incorporated into the substrate. mdpi.com In the context of BIA biosynthesis, this includes hydroxylation as well as oxidative C-C and C-O phenol coupling reactions that are essential for forming the complex ring systems of many alkaloids. oup.comnih.gov For example, salutaridine synthase (CYP719B1) catalyzes an intramolecular C-C phenol coupling of (R)-reticuline to form the morphinan scaffold. oup.com

The berberine bridge enzyme (BBE), a FAD-dependent oxidoreductase, utilizes a unique mechanism to form the protoberberine skeleton. nih.gov It catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline, a reaction that has no known equivalent in synthetic organic chemistry. oup.com This reaction proceeds through a concerted mechanism involving the flavin cofactor. frontiersin.org

Genetic and Molecular Regulation of Benzylisoquinoline Alkaloid Biosynthesis

The biosynthesis of BIAs is a tightly regulated process, controlled at the genetic and molecular levels. This regulation ensures that these specialized metabolites are produced in specific cell types and at appropriate developmental stages. oup.comnih.gov

Gene Discovery and Functional Genomics

The advent of functional genomics approaches, including transcriptomics, proteomics, and metabolomics, has significantly accelerated the discovery of genes involved in BIA biosynthesis. oup.comnih.govnih.gov By comparing the transcriptomes and proteomes of high- and low-alkaloid-producing plant varieties or tissues, researchers can identify candidate genes encoding biosynthetic enzymes. frontiersin.org

For instance, comprehensive transcriptome analysis of different tissues of Coptis species has led to the identification of numerous unigenes encoding enzymes potentially involved in BIA biosynthesis. frontiersin.org Similarly, combining transcriptomic and metabolomic analyses in lotus (Nelumbo nucifera) has revealed key structural genes and their correlation with BIA accumulation. nih.govresearchgate.net Once candidate genes are identified, their functions are typically validated through in vitro enzyme assays and in planta techniques like virus-induced gene silencing (VIGS). nih.gov The increasing availability of plant genome sequences is further facilitating the mining of novel genes from BIA-producing species. frontiersin.orgnih.gov

Transcriptional Regulation and Regulatory Elements

The expression of BIA biosynthetic genes is controlled by a network of transcription factors (TFs) that bind to specific cis-regulatory elements in the promoter regions of these genes. frontiersin.orgoup.com Several families of transcription factors, including WRKY, MYB, bHLH (basic helix-loop-helix), and AP2/ERF (APETALA2/ethylene responsive factor), have been implicated in the regulation of BIA pathways. frontiersin.orgnih.govresearchgate.net

For example, in opium poppy, WRKY transcription factors have been shown to interact with W-box elements in the promoters of BIA pathway genes, thereby activating their transcription. researchgate.net In lotus, several MYB, ERF, and bHLH transcription factors have been identified as potential regulators of BIA biosynthesis. nih.govresearchgate.net The expression of these regulatory genes is often influenced by developmental cues and environmental stimuli, such as methyl jasmonate, allowing the plant to modulate alkaloid production in response to changing conditions. nih.govnih.gov The co-expression of biosynthetic genes within gene clusters, as seen in opium poppy for morphine and noscapine biosynthesis, suggests a coordinated transcriptional regulation. oup.comresearchgate.net

Subcellular Compartmentation and Intracellular Trafficking of Biosynthetic Components

The biosynthesis of benzylisoquinoline alkaloids (BIAs) is a highly organized process characterized by a sophisticated level of spatial separation, involving distinct cell types, subcellular compartments, and intricate trafficking mechanisms for enzymes and metabolites. researchgate.netnih.gov This complex organization is crucial for regulating metabolic flux, preventing unwanted side reactions, and sequestering potentially cytotoxic end products. oup.comnih.gov In model plants like the opium poppy (Papaver somniferum), the pathway is partitioned across multiple cell types and organelles, including the cytosol, endoplasmic reticulum (ER), specific vesicles, and the vacuole. oup.comscispace.comscispace.com

Intercellular and Intracellular Localization of Biosynthetic Steps

Research in opium poppy has revealed that BIA biosynthesis is not confined to a single cell type but is distributed across at least three specialized phloem-associated cells: companion cells, sieve elements, and laticifers. oup.com

Companion Cells : These cells are the primary sites for the transcription of biosynthetic genes. scispace.com

Sieve Elements : The enzymes required for the initial stages of the pathway, from the precursor (S)-norcoclaurine to the intermediate (S)-reticuline, are synthesized in companion cells and then transported to the neighboring sieve elements. oup.comscispace.com The conversion of (S)-reticuline to intermediates like salutaridine and thebaine also occurs within these enucleate, metabolically active conduits. researchgate.net

Laticifers : These specialized cells, which form a latex-producing network, are the primary site for the final steps of morphine biosynthesis and the accumulation of most BIAs. researchgate.netoup.com Intermediates such as salutaridine and/or thebaine are transported from the sieve elements into the laticifers for conversion into codeine and morphine. researchgate.net

This intercellular partitioning necessitates a series of transport steps for pathway intermediates. While the exact mechanisms are still under investigation, it is suggested that apoplastic transport and specific permeases, such as the BIA uptake permease 1 (BUP1), are involved in moving intermediates like salutaridine into the laticifers. researchgate.net

Subcellular Compartmentation of Enzymes and Metabolites

Within these specialized cells, the biosynthetic enzymes are further localized to specific subcellular compartments, creating a metabolic channel that guides substrates through the pathway.

The cytosol serves as the location for many of the early, soluble enzymes in the pathway. scispace.com However, a significant portion of the pathway, particularly the steps catalyzed by cytochrome P450 monooxygenases and the berberine bridge enzyme (BBE), is associated with membranes and specific vesicles. scispace.comnih.govoup.com

The endoplasmic reticulum (ER) is a central hub in BIA biosynthesis. embopress.org As a major site of protein and lipid synthesis, the ER is responsible for producing many of the pathway's enzymes. khanacademy.orgnih.govbyjus.com Specifically, the membrane-bound cytochrome P450 enzymes, which catalyze key hydroxylation and coupling reactions, are localized to the ER. nih.govoup.com For example, salutaridine synthase, a crucial P450 enzyme in morphine biosynthesis, performs its catalytic function at the ER. oup.com

Specialized Vesicles have been identified as key players in sequestering parts of the BIA pathway. In cell cultures of Berberis, the berberine bridge enzyme (BBE) and (S)-tetrahydroprotoberberine oxidase (STOX) were found to be exclusively localized to a novel type of vesicle. scispace.comoup.com This vesicular localization physically separates these key oxidative steps from the cytosolic enzymes, likely preventing interference with other metabolic processes. scispace.com These vesicles are proposed to transport their contents, including newly synthesized alkaloids, to the central vacuole for storage. nih.gov

The vacuole is the primary storage site for the final alkaloid products. nih.gov The transport of BIAs, such as berberine, across the vacuolar membrane (tonoplast) is not a passive process driven by a simple ion-trap mechanism. nih.govscispace.com Instead, it involves active, carrier-mediated transport systems. scispace.com Studies have characterized a proton/berberine antiporter in the tonoplast, which utilizes the proton gradient established by vacuolar H+-ATPases and H+-pyrophosphatases to drive the accumulation of berberine inside the vacuole. nih.govresearchgate.net This active transport is stereospecific and requires ATP. scispace.com

The trafficking of enzymes and intermediates between these compartments relies on the cell's general protein transport machinery, including vesicle budding from the ER and movement through the Golgi apparatus for sorting and delivery to their final destinations, such as the vacuole or other specialized vesicles. youtube.comyoutube.com

Table 1: Subcellular Localization of Key Benzylisoquinoline Alkaloid Biosynthetic Enzymes

| Enzyme | Abbreviation | Reaction Step | Subcellular Location | Plant System |

| Norcoclaurine Synthase | NCS | Condensation of dopamine and 4-HPAA to form (S)-norcoclaurine | Cytosol | Papaver somniferum |

| Berberine Bridge Enzyme | BBE | Formation of the protoberberine N7–C8 bridge | Specialized Vesicles | Berberis cell cultures |

| Salutaridine Synthase | - | C–C phenol coupling of (R)-reticuline to form salutaridine | Endoplasmic Reticulum (ER) | Papaver somniferum |

| (S)-tetrahydroprotoberberine Oxidase | STOX | Oxidation of (S)-tetrahydroprotoberberines | Specialized Vesicles | Berberis cell cultures |

| Cytochrome P450 Reductase | CPR | Electron donor for P450 enzymes | Endoplasmic Reticulum (ER) | General |

Table 2: Intracellular and Intercellular Transport in BIA Metabolism

| Transported Molecule(s) | From | To | Proposed Mechanism |

| Biosynthetic Enzymes | Companion Cells | Sieve Elements | Transport via plasmodesmata |

| Salutaridine / Thebaine | Sieve Elements | Laticifers | Apoplastic transport, BIA uptake permeases (e.g., BUP1) |

| Berberine | Cytosol / Vesicles | Vacuole | Active transport via H+/berberine antiporter on the tonoplast |

| Pathway Intermediates | Cytosol | ER / Vesicles | Substrate channeling, diffusion, potential transporters |

Synthetic Methodologies for Benzylisoquinoline Alkaloids

Total Synthesis of Benzylisoquinoline Scaffolds

The construction of the core benzylisoquinoline scaffold is the foundational step in the synthesis of this class of alkaloids. Over the years, both classical and asymmetric total synthesis strategies have been refined to afford these complex structures with increasing efficiency and stereocontrol.

Classical methods for the synthesis of benzylisoquinoline alkaloids have historically relied on well-established name reactions that enable the construction of the isoquinoline (B145761) core. These approaches are often inspired by the proposed biosynthetic pathways of these natural products. rsc.org

Key classical synthetic routes include:

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline (B110456), which can then be reduced to the corresponding tetrahydroisoquinoline. This method is a cornerstone in isoquinoline alkaloid synthesis. rsc.orgresearchgate.net

Pictet-Spengler Reaction: This reaction provides a direct route to the tetrahydroisoquinoline ring system through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. rsc.orgresearchgate.net In the biosynthesis of BIAs, the key intermediate (S)-norcoclaurine is formed via a Pictet-Spengler reaction catalyzed by the enzyme norcoclaurine synthase (NCS). nih.gov

Pomeranz-Fritsch-Bobbitt Synthesis: This methodology offers another pathway to the isoquinoline core through the cyclization of a benzylamine (B48309) derivative bearing a two-carbon chain with a suitable leaving group on the nitrogen atom. researchgate.net

Reissert Synthesis: This approach allows for the introduction of a substituent at the C-1 position of the isoquinoline ring. It involves the reaction of isoquinoline with an acyl chloride and a cyanide source to form a Reissert compound, which can then be manipulated to introduce a benzyl (B1604629) group. However, a significant drawback of this method is the use of stoichiometric amounts of toxic cyanide. rsc.org

These classical methods, while foundational, often require harsh reaction conditions and can lack stereoselectivity, necessitating further steps for the resolution of racemic mixtures.

The demand for enantiomerically pure benzylisoquinoline alkaloids has driven the development of asymmetric synthesis strategies. These methods aim to control the stereochemistry at the C-1 position of the isoquinoline core, which is a common chiral center in this family of compounds. Both diastereoselective and enantioselective catalytic approaches have been successfully applied. nih.gov

Significant asymmetric strategies include:

Chiral Auxiliaries: A common approach involves the use of chiral auxiliaries attached to the nitrogen of the starting phenethylamine (B48288) derivative. These auxiliaries guide the stereochemical outcome of the cyclization reaction, and are subsequently removed. rsc.org

Asymmetric Hydrogenation and Transfer Hydrogenation: These catalytic methods have proven to be generally applicable for the synthesis of chiral benzylisoquinolines. rsc.org They often involve the reduction of a 3,4-dihydroisoquinoline intermediate in the presence of a chiral catalyst to afford the desired enantiomer of the tetrahydroisoquinoline product.

Catalytic Asymmetric Pictet-Spengler Reaction: The development of chiral catalysts for the Pictet-Spengler reaction has enabled the direct enantioselective synthesis of tetrahydroisoquinolines.

| Strategy | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. | Effective for controlling stereochemistry, but requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Hydrogenation | The use of a chiral catalyst to selectively add hydrogen across a double bond, creating a stereocenter. | A powerful method for generating enantiomerically enriched products with high efficiency. |

| Asymmetric Transfer Hydrogenation | A hydrogen atom is transferred from a hydrogen donor to a substrate in the presence of a chiral catalyst. | Often uses more readily available and stable hydrogen sources compared to gaseous hydrogen. |

Chemoenzymatic Synthesis of Benzylisoquinoline Alkaloids and Derivatives

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. This approach has emerged as a powerful tool for the efficient and sustainable production of enantiopure benzylisoquinoline alkaloids and their derivatives. mdpi.comtaylorandfrancis.com

Enzymes are increasingly used to prepare chiral intermediates, or building blocks, which are then used in subsequent chemical synthesis steps. nih.govbenthamscience.com The high enantio-, chemo-, and regioselectivity of enzymes make them ideal for creating complex chiral molecules from simple achiral starting materials. nih.gov

For the synthesis of benzylisoquinoline alkaloids, key chiral building blocks include chiral amines and alcohols. Enzymes such as lipases, oxidoreductases, and transaminases are employed to produce these intermediates with high optical purity. nih.gov For example, asymmetric reduction of carbonyl compounds using microorganisms as biocatalysts is an efficient method for synthesizing chiral alcohols. Similarly, chiral amines can be produced through enzymatic resolution or asymmetric synthesis.

Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. mdpi.com Lipases are commonly used for the kinetic resolution of racemic alcohols and amines. mdpi.com

Deracemization is a more advanced process that, in principle, can convert a racemic mixture into a single enantiomer with a theoretical yield of 100%. Chemoenzymatic deracemization strategies have been developed for benzylisoquinoline alkaloids. rsc.orgtaylorandfrancis.com One such strategy employs a cascade reaction involving two enantioselective oxidation steps catalyzed by a monoamine oxidase variant and berberine (B55584) bridge enzyme (BBE), coupled with a non-stereoselective reduction. taylorandfrancis.com This approach has been successfully applied to the synthesis of optically pure (S)-berbines with high conversions and yields. taylorandfrancis.com Engineered variants of monoamine oxidase from Aspergillus niger have also been used for the deracemization of 1-benzylisoquinoline (B1618099) derivatives, providing access to the (S)-enantiomers in high isolated yields (up to 85%) and excellent optical purity (ee >97%). rsc.org

| Method | Enzyme(s) | Substrate | Product | Key Outcome |

| Kinetic Resolution | Lipase (B570770) | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Enantiomerically enriched alcohol and acetylated amine | Separation of enantiomers |

| Deracemization | Monoamine oxidase (MAO-N) variant, Berberine bridge enzyme (BBE) | Racemic benzylisoquinolines | Optically pure (S)-berbines | Conversion of a racemate to a single enantiomer |

| Deracemization | Engineered Monoamine oxidase (MAO-N) from Aspergillus niger | Racemic 1-benzylisoquinolines | (S)-benzylisoquinolines | High yield (up to 85%) and enantiomeric excess (>97% ee) |

Chemoenzymatic cascade reactions, also known as one-pot reactions, involve multiple sequential transformations catalyzed by different enzymes, or a combination of enzymes and chemical catalysts, without the isolation of intermediates. mdpi.com These cascades are highly efficient as they reduce the number of purification steps, minimize waste, and can be performed in aqueous media under mild conditions. mdpi.com

Several chemoenzymatic cascades have been developed for the synthesis of benzylisoquinoline alkaloids. A notable example is the synthesis of (S)-norcoclaurine, the precursor to all BIAs, from tyrosine and dopamine (B1211576) in a one-pot, two-step process using a recombinant norcoclaurine synthase (NCS) enzyme. mdpi.com In this process, 4-hydroxyphenylacetaldehyde (4-HPAA) is first generated by the oxidative decarboxylation of tyrosine. mdpi.com The NCS enzyme then catalyzes the Pictet-Spengler condensation of 4-HPAA with dopamine to produce (S)-norcoclaurine. mdpi.com

More complex cascades have been designed to produce a variety of natural and non-natural BIAs. For instance, a parallel cascade strategy combining a tyrosinase, a tyrosine decarboxylase, a transaminase, and a norcoclaurine synthase has been used to generate halogenated benzylisoquinoline alkaloids in high enantiomeric excess. researchgate.netnih.gov Another biocatalytic cascade involving decarboxylation, epoxidation, isomerization, and condensation steps has been constructed for the synthesis of various BIAs from p-coumaric acid derivatives and dopamine, achieving excellent enantioselectivity (≥98% ee). rsc.org

These chemoenzymatic approaches demonstrate the potential for the sustainable and efficient synthesis of complex and valuable molecules like the benzylisoquinoline alkaloids. mdpi.com

Development of Novel Enzyme Systems for Chemoenzymatic Synthesis

The chemoenzymatic synthesis of benzylisoquinoline alkaloids (BIAs) has been significantly advanced by the development of novel enzyme systems. These systems often involve multi-enzyme cascades, engineered microorganisms, and the use of isolated or recombinant enzymes to produce complex BIA molecules with high stereoselectivity and efficiency. mdpi.com Researchers are focusing on constructing artificial biocatalytic pathways that mimic and often enhance natural plant biosynthetic routes. bohrium.comrsc.org

A key strategy in this field is the use of enzymatic cascades, where a series of enzymes work in a coordinated fashion to convert simple precursors into the target BIA. This approach avoids the need for isolating intermediates and protecting functional groups, leading to more streamlined and atom-economical syntheses. mdpi.com These reactions are typically performed in aqueous media under mild conditions, representing a greener alternative to traditional chemical synthesis. mdpi.com

Engineered Microbial Systems

Significant progress has been made in engineering microorganisms, such as Saccharomyces cerevisiae (yeast) and E. coli, to serve as cellular factories for BIA production. bohrium.comnih.gov By introducing genes encoding enzymes from various plant species and even humans, scientists have successfully reconstructed BIA biosynthetic pathways in these hosts. nih.govnih.gov

One notable achievement involved engineering Saccharomyces cerevisiae to produce the crucial BIA intermediate, reticuline (B1680550), from a commercially available substrate. nih.govcaltech.edu This engineered yeast was further modified to synthesize metabolites in both the sanguinarine (B192314)/berberine and morphinan (B1239233) branches. nih.gov The system integrated enzyme activities from three different plant sources alongside a human P450 enzyme, which demonstrated a novel activity in converting (R)-reticuline into the morphinan alkaloid salutaridine (B1681412). nih.govnih.gov This highlights the potential of combining enzymes from diverse origins to create unique and efficient synthetic pathways.

Another innovative approach utilized an engineered methyltransferase in E. coli for the improved production of tetrahydropapaverine. technologypublisher.com This single engineered enzyme was capable of performing four distinct methylation reactions that would typically require four separate native enzymes, thereby simplifying the biomanufacturing process significantly. technologypublisher.com

Artificial Biocatalytic Cascades

Beyond whole-cell systems, researchers have developed artificial biocatalytic cascades in vitro using isolated enzymes. A powerful example is the construction of a four-enzyme cascade for the synthesis of (S)-norcoclaurine, the universal precursor to most BIAs. bohrium.comrsc.org This system, which starts from p-coumaric acid derivatives and dopamine, operates through a decarboxylation-epoxidation-isomerization-condensation sequence and has been used to synthesize 15 different BIAs with high productivity. bohrium.com

Further innovation has been demonstrated in the synthesis of non-natural BIAs, such as halogenated derivatives. scienceopen.comresearchgate.net A parallel cascade design was developed combining a tyrosinase, tyrosine decarboxylase, transaminase, and norcoclaurine synthase. scienceopen.comucl.ac.uk A crucial part of this work involved mutagenesis to create tyrosinase variants that could more effectively accept halogenated tyrosine substrates, showcasing how protein engineering can expand the scope of chemoenzymatic synthesis to novel compounds. scienceopen.comresearchgate.netucl.ac.uk

The core of many of these cascades is the Pictet-Spengler reaction, catalyzed by norcoclaurine synthase (NCS), which forms the characteristic tetrahydroisoquinoline core of BIAs. mdpi.com This enzyme is highly stereoselective, producing only the (S)-configured product, which is essential for the subsequent enzymatic steps in BIA biosynthesis. mdpi.comoup.com Research has shown that NCS can be promiscuous, accepting a variety of aldehydes to be condensed with dopamine, which opens avenues for creating diverse, substituted tetrahydroisoquinoline alkaloids through biocatalysis. oup.com

The table below summarizes selected novel enzyme systems and their applications in synthesizing various benzylisoquinoline alkaloids.

| Enzyme System/Cascade | Key Enzymes | Starting Materials | Products Synthesized | Reference(s) |

| Engineered Saccharomyces cerevisiae | Enzymes from three plant sources, human Cytochrome P450 (CYP2D6) | (R)-norlaudanosoline | (R)-reticuline, Salutaridine, (S)-scoulerine, (S)-tetrahydrocolumbamine, (S)-tetrahydroberberine | nih.gov, nih.gov |

| Engineered Methyltransferase in E. coli | Single engineered methyltransferase | Norlaudanosoline | Tetrahydropapaverine | technologypublisher.com |

| Four-Enzyme Artificial Cascade | Decarboxylase, Epoxidase, Isomerase, Norcoclaurine Synthase | p-coumaric acid derivatives, Dopamine | (S)-norcoclaurine and 14 other BIA derivatives | bohrium.com, rsc.org |

| Parallel Cascade for Halogenated BIAs | Tyrosinase (mutants), Tyrosine decarboxylase, Transaminase, Norcoclaurine synthase | Halogenated tyrosines | Halogenated benzylisoquinoline alkaloids | scienceopen.com, researchgate.net |

| One-Pot Chemoenzymatic Synthesis | Recombinant Norcoclaurine Synthase (NCS) | Tyrosine, Dopamine | (S)-norcoclaurine | mdpi.com |

These developments underscore the power of combining enzymology, metabolic engineering, and synthetic chemistry to create efficient, sustainable, and versatile routes for the production of valuable benzylisoquinoline alkaloids. nih.gov

Advanced Analytical Techniques for Benzylisoquinoline Alkaloid Research

Chromatographic Methods for Separation and Quantification

Chromatography is fundamental to BIA research, enabling the separation of individual alkaloids from intricate mixtures, which is a critical prerequisite for their accurate quantification and structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of BIAs due to its high resolution and quantitative accuracy. nih.govresearchgate.net It is widely employed for quality control of herbal medicines containing these alkaloids. elsevierpure.com The separation is typically achieved on reversed-phase columns, such as a C18, where the mobile phase composition and pH are optimized to resolve structurally similar compounds. elsevierpure.comfrontiersin.org For instance, a study on Corydalis species successfully separated eight isoquinoline (B145761) alkaloids within 28 minutes using a gradient elution with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) containing 0.2% triethylamine (B128534) (pH 5.0). elsevierpure.com Coupling HPLC with detectors like a Diode Array Detector (DAD) or a mass spectrometer allows for both quantification and preliminary identification of the separated compounds. nih.gov

The following table details an exemplary HPLC system used for the analysis of BIAs in Coptis species. frontiersin.org

| Parameter | Condition |

|---|---|

| Chromatography System | Agilent 1260 HPLC |

| Column | Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) |

| Column Temperature | 30°C |

| Flow Rate | 1 mL/min |

| Mobile Phase | Gradient elution with 0.1% formic acid in H₂O (A) and acetonitrile (B52724) (B) |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to HPLC for BIA analysis. nih.govnih.gov This "green technology" primarily uses supercritical carbon dioxide (CO₂) as the mobile phase, significantly reducing the consumption of organic solvents. nih.gov SFC offers unique selectivity and often provides faster and more efficient separations than HPLC. nih.govnih.gov The low viscosity and high solvation capacity of the supercritical mobile phase contribute to rapid analysis times. nih.gov A notable application is the development of an ultra-high performance SFC (UHPSFC) method that simultaneously determines seven BIAs from Chelidonium majus in under six minutes. nih.gov The method demonstrated excellent linearity and precision, proving its suitability for high-throughput analysis. nih.gov

| Parameter | Condition/Finding |

|---|---|

| Technique | Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) |

| Application | Analysis of 7 BIAs in Chelidonium majus |

| Column | Viridis BEH 2-EP |

| Mobile Phase Modifier | Methanol with 30% acetonitrile and 20 mM ammonium formate |

| Analysis Time | < 6 minutes |

| Validation (Linearity) | ≥ 0.9997 |

| Advantage vs. HPLC | Faster separation, reduced organic solvent use. nih.govnih.gov |

Centrifugal Partition Chromatography (CPC) is a preparative, support-free liquid-liquid chromatography technique highly effective for the isolation of alkaloids from crude extracts. gilson.commdpi.com Unlike traditional column chromatography, CPC avoids the use of a solid stationary phase, which prevents the irreversible adsorption of target compounds and leads to high sample recovery. gilson.commdpi.com The method utilizes a biphasic solvent system, where one liquid phase is held stationary by a centrifugal field while the other acts as the mobile phase. gilson.com The separation is based on the differential partitioning of solutes between the two immiscible liquid phases. gilson.com CPC has been successfully applied to the rapid isolation of BIAs. For example, five alkaloids were isolated from 500 mg of crude Chelidonium majus extract in approximately 2.5 hours using a chloroform/methanol/0.3 M hydrochloric acid solvent system. nih.gov

The table below summarizes the results of a fast CPC (FCPC) isolation of BIAs. nih.gov

| Isolated Compound | Yield from 500 mg Extract |

|---|---|

| Coptisine | 7.13 mg |

| Protopine (B1679745) | 1.95 mg |

| Stylopine | 1.93 mg |

| Chelidonine | 1.29 mg |

| Sanguinarine (B192314) | 0.57 mg |

Spectrometric Techniques for Characterization and Elucidation

While chromatography separates compounds, spectrometry provides the detailed structural information necessary for their identification and the elucidation of novel structures.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is an indispensable tool for BIA analysis. sci-hub.se Positive-mode electrospray ionization (ESI) is commonly used to ionize the basic nitrogen atom present in most alkaloids. sci-hub.se Tandem MS provides structural insights through controlled fragmentation of a selected precursor ion. nih.gov Different fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Pulsed Q Collision-Induced Dissociation (PQD), generate unique fragmentation patterns that act as fingerprints for specific alkaloid scaffolds. sci-hub.senih.gov For example, 1-benzylisoquinolines typically produce four main diagnostic ions in MS/MS spectra, which aids in their identification. sci-hub.seresearchgate.net Multi-stage fragmentation (MSⁿ) can further resolve the structures of complex alkaloids in intricate mixtures. sci-hub.senih.gov

| Technique | Purpose in BIA Analysis |

|---|---|

| LC-MS | Provides effective separation of complex extracts with high sensitivity and specificity. sci-hub.se |

| ESI-MS/MS | Systematic study of fragmentation patterns for structural characterization. nih.gov |

| CID, HCD, PQD | Supplementary dissociation techniques that generate richer spectra for unequivocal identification. sci-hub.se |

| MSⁿ (MS³, MS⁴) | Successive fragmentation provides additional unique spectra to identify alkaloids in complex mixtures or at low abundance. sci-hub.se |

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural elucidation of molecules, including novel BIAs. nih.gov While MS provides information on mass and fragmentation, NMR reveals the precise connectivity of atoms and the stereochemistry of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required. nih.gov 1D experiments like ¹H and ¹³C NMR provide initial information about the types and number of protons and carbons. 2D experiments are crucial for assembling the molecular structure; for example, Correlation Spectroscopy (COSY) identifies proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. nih.gov These techniques were instrumental in establishing the structures of new bisbenzylisoquinoline alkaloids, tiliaimine and nordinklacorine, from Tiliacora racemosa. nih.gov

| NMR Experiment | Information Provided |

|---|---|

| ¹H NMR | Information on the chemical environment and number of protons. |

| ¹³C NMR | Information on the chemical environment and number of carbon atoms. |

| COSY (Correlation Spectroscopy) | Shows correlations between J-coupled protons (H-C-C-H). nih.gov |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. nih.gov |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, revealing connectivity. nih.gov |

| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Identifies protons that are close in space, aiding in stereochemical assignments. nih.gov |

Hyphenated Analytical Approaches

The complexity of plant extracts containing a wide array of benzylisoquinoline alkaloids (BIAs) necessitates advanced analytical techniques that couple the separation power of chromatography or electrophoresis with the detailed structural information provided by spectroscopic methods. These "hyphenated" approaches are indispensable for the accurate identification and quantification of known BIAs and the structural elucidation of novel compounds within complex matrices.

LC-MS and LC-MS/MS Systems

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the cornerstone for BIA analysis due to their high sensitivity, selectivity, and speed. sci-hub.se These systems effectively separate complex alkaloid mixtures and provide crucial mass-to-charge ratio (m/z) data for compound identification.

The process typically involves reversed-phase liquid chromatography to separate the alkaloids, which are then ionized, most commonly using positive-mode electrospray ionization (ESI), which effectively ionizes the basic nitrogen atom present in BIA structures. sci-hub.se The ionized molecules are then introduced into the mass spectrometer for analysis.

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly powerful for structural elucidation. In this technique, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, generating a unique pattern of product ions that serves as a structural fingerprint. sci-hub.se Several fragmentation techniques are employed:

Collision-Induced Dissociation (CID): This is the most common method, where ions are fragmented by collision with an inert gas. Successive fragmentation (MS³ and MS⁴) can provide even more detailed structural data. nih.gov

Higher-Energy Collisional Dissociation (HCD): This technique can generate richer fragmentation spectra, providing more comprehensive structural information. nih.gov

Pulsed Q Collision-Induced Dissociation (PQD): PQD is useful for detecting low-mass fragment ions that might be missed in conventional CID spectra. nih.gov

By analyzing these fragmentation patterns, researchers can deduce key structural features of the alkaloids. For instance, the fragmentation of 1-benzylisoquinolines often yields characteristic ions that reveal the substitution patterns on both the isoquinoline and the benzyl (B1604629) moieties. nih.gov High-resolution mass spectrometry, such as that using Orbitrap or Time-of-Flight (TOF) analyzers, further enhances accuracy by providing precise mass measurements, which aids in determining the elemental composition of the alkaloids and their fragments. nih.gov

| Technique | Principle | Primary Application in BIA Research | Reference |

|---|---|---|---|

| Collision-Induced Dissociation (CID) | Fragmentation of selected precursor ions through collision with a neutral gas. | Standard method for generating characteristic product ion spectra for structural identification and confirmation. | nih.gov |

| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID technique that occurs in a separate collision cell, often resulting in richer fragmentation spectra. | Provides more detailed structural information and helps in differentiating isomers. | nih.gov |

| Pulsed Q Collision-Induced Dissociation (PQD) | A fragmentation method that allows for the detection of low m/z fragment ions. | Useful for obtaining specific structural fragments that may be excluded in other techniques, enhancing structural elucidation. | nih.gov |

LC-NMR and LC-FTIR

While LC-MS is excellent for determining molecular weights and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing complete, unambiguous structural elucidation, including stereochemistry. The online coupling of LC with NMR (LC-NMR) represents a powerful tool for analyzing complex mixtures without the need for tedious offline isolation of each compound. mdpi.comresearchgate.net

LC-NMR experiments can be performed in several modes:

On-flow mode: NMR spectra are acquired continuously as the chromatographic peaks elute through the NMR flow cell. This mode is fast but offers lower sensitivity due to the short time the analyte spends in the detector. semanticscholar.org

Stop-flow mode: The chromatographic flow is halted when a peak of interest enters the NMR flow cell, allowing for extended acquisition time and the performance of more complex 2D NMR experiments, significantly improving sensitivity and the amount of structural information obtained. semanticscholar.org

LC-SPE-NMR: In this offline/at-line approach, separated peaks are trapped onto solid-phase extraction (SPE) cartridges. These cartridges can then be dried and the trapped analytes eluted with a deuterated solvent directly into an NMR tube for analysis. This method decouples the chromatography from the NMR measurement, overcoming issues with solvent signals and allowing for lengthy experiments on very small amounts of material. researchgate.net

Despite its power, LC-NMR faces challenges, primarily its inherently low sensitivity compared to MS. nih.gov The use of protonated solvents in HPLC can overwhelm the analyte signals, necessitating sophisticated solvent suppression techniques. semanticscholar.org However, advancements like cryogenic probes have significantly improved sensitivity, making LC-NMR a more viable tool for the direct structural analysis of alkaloids in plant extracts. mdpi.com One study successfully used a combination of LC-MS/MS and LC-NMR to achieve online structural elucidation of various alkaloids, including aporphines and protoberberines, from a crude plant extract, demonstrating the technique's ability to identify known and unknown components without prior isolation. acs.org

Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR) is another hyphenated technique that provides information on the functional groups present in a molecule. The coupling is challenging because the mobile phase solvents have strong infrared absorption, which can mask the analyte's signal. To overcome this, interfaces are designed to eliminate the solvent before IR analysis. Common interfaces include spray-based systems that deposit the analyte onto an IR-transparent substrate. slideshare.net While not as widely used as LC-MS or LC-NMR for BIA analysis, LC-FTIR can serve as a complementary technique, providing specific data on functional groups that can aid in the differentiation of isomers. slideshare.net

CE-MS

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates charged molecules based on their electrophoretic mobility, which is related to their charge-to-size ratio. semanticscholar.org When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for analyzing polar and charged compounds like alkaloids, which are protonated under acidic conditions.

CE-MS offers several advantages for BIA analysis, including very high separation efficiency, short analysis times, and extremely low sample and solvent consumption. It is particularly well-suited for separating compounds that are difficult to resolve by LC. The technique has been successfully applied to the determination of isoquinoline alkaloids in crude methanolic extracts of various medicinal plants. semanticscholar.org In these applications, CE separation is typically performed using a buffer system, and the separated analytes are transferred to the mass spectrometer via an electrospray interface for detection and identification based on their mass spectra. semanticscholar.orgsemanticscholar.org The method has proven effective for profiling alkaloids in complex samples from plant cell cultures and root extracts. acs.org

Metabolomics and Proteomics in Benzylisoquinoline Alkaloid Pathway Elucidation

Metabolomics and proteomics are large-scale "omics" approaches that provide a global snapshot of the metabolites and proteins, respectively, within a biological system. These technologies are pivotal in elucidating the complex biosynthetic pathways of BIAs, facilitating the discovery of new enzymes and regulatory mechanisms.

Metabolomics , the comprehensive analysis of all small-molecule metabolites, is crucial for understanding the biochemical networks that produce BIAs. By comparing the metabolite profiles of different plant species, tissues, or developmental stages, researchers can identify novel BIA structures and pathway intermediates. nih.govfrontiersin.org LC-MS is the primary analytical platform for plant metabolomics due to its sensitivity and broad coverage. nih.gov Untargeted metabolomics approaches aim to detect as many metabolites as possible to find differences between samples, while targeted approaches focus on quantifying a specific list of known compounds. For example, metabolome analysis of 20 different BIA-producing plant species revealed distinct alkaloid profiles, providing a valuable resource for investigating BIA biosynthesis in non-model plants.

Proteomics , the large-scale study of proteins, is used to identify the enzymes (the "proteome") responsible for catalyzing the steps in BIA biosynthesis. By correlating gene expression data (from transcriptomics) with protein abundance and metabolite profiles, researchers can identify candidate genes encoding biosynthetic enzymes. The function of these candidate enzymes is then typically confirmed through in vitro enzymatic assays. This integrated "multi-omics" approach has been instrumental in discovering previously unknown genes in the BIA pathways of model plants like opium poppy (Papaver somiferum) and in characterizing pathways in other medicinal plants. sci-hub.se

Together, metabolomics and proteomics provide a systems-level view of BIA metabolism, accelerating gene discovery and enabling metabolic engineering efforts aimed at producing high-value alkaloids in microbial or plant-based systems. nih.gov

| Omics Technology | Objective | Key Findings/Applications | Primary Analytical Platform | Reference |

|---|---|---|---|---|

| Metabolomics | Comprehensive profiling of BIA and related metabolites in plant tissues. | Identification of novel BIAs, mapping of metabolic pathways, comparative analysis between species/cultivars. | LC-MS, UPLC-QTOF-MS | nih.gov |

| Proteomics | Large-scale identification and quantification of proteins/enzymes. | Discovery of new biosynthetic enzymes by correlating protein expression with metabolite accumulation. | LC-MS/MS | sci-hub.se |

| Integrated Omics (Transcriptomics, Proteomics, Metabolomics) | To build a comprehensive model of BIA biosynthesis and its regulation. | Facilitates the discovery of entire biosynthetic pathways and identification of regulatory genes. | RNA-Seq, LC-MS/MS | sci-hub.se |

Metabolic Engineering and Synthetic Biology of Benzylisoquinoline Alkaloid Pathways

Strategies for Enhancing Benzylisoquinoline Alkaloid Production in Plants

Metabolic engineering in plants offers a powerful approach to increase the production of valuable benzylisoquinoline alkaloids (BIAs). By manipulating the endogenous biosynthetic pathways, researchers can enhance the yield of target compounds, accumulate valuable intermediates, or even generate novel alkaloids. Strategies generally involve the modification of biosynthetic genes or the regulatory networks that control them.

Overexpression of Rate-Limiting Enzymes and Pathway Genes

A primary strategy to boost BIA production is to overexpress the genes encoding enzymes that catalyze rate-limiting steps in the biosynthetic pathway. researchgate.net By increasing the amount of a key enzyme, the metabolic flux can be pushed towards the desired end-product.

One of the most critical enzymes in BIA synthesis is the berberine (B55584) bridge enzyme (BBE), which is considered a rate-limiting step. researchgate.net In a study involving Macleaya cordata, overexpressing the native McBBE gene led to significant increases in several upstream BIA intermediates. Compared to wild-type plants, the transgenic lines showed a 16-fold increase in (S)-scoulerine, a 74-fold increase in (S)-tetrahydrocolumbamine, and notable increases in (S)-norcoclaurine (1.75-fold), (S)-N-cis-methylcoclaurine (5.8-fold), (S)-reticuline (3-fold), and (S)-cheilanthifoline (6-fold). researchgate.netd-nb.info

Similarly, targeting enzymes in the morphinan (B1239233) branch of the BIA pathway has proven effective. In opium poppy (Papaver somniferum), the overexpression of codeinone (B1234495) reductase (COR) resulted in a significant increase in morphinan alkaloid levels. scispace.com Another successful example involved the overexpression of 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) in transgenic Coptis japonica plants, which improved the productivity of BIAs in that species. mdpi.com These studies demonstrate that identifying and overexpressing bottleneck enzymes is a viable method for enhancing the accumulation of specific BIAs. researchgate.net

| Gene Overexpressed | Plant Species | Key Finding | Fold Increase of Key Metabolite |

|---|---|---|---|

| Berberine Bridge Enzyme (McBBE) | Macleaya cordata | Increased levels of multiple BIA intermediates. researchgate.netd-nb.info | (S)-scoulerine: ~16x (S)-tetrahydrocolumbamine: ~74x researchgate.netd-nb.info |

| Codeinone Reductase (COR) | Papaver somniferum | Significantly increased morphinan alkaloid levels. scispace.com | Not specified |

| 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) | Coptis japonica | Improved overall BIA productivity. mdpi.com | Not specified |

Gene Silencing and Knock-Down Approaches

In contrast to overexpression, gene silencing or knock-down techniques like RNA interference (RNAi) and virus-induced gene silencing (VIGS) can be used to block competing metabolic pathways or to cause the accumulation of a desired intermediate. mdpi.comnih.gov This approach is particularly useful for redirecting metabolic flux when a specific branch point in the pathway is targeted.

VIGS has also been employed to elucidate and manipulate BIA pathways. To determine the major biosynthetic route to papaverine (B1678415), researchers suppressed the gene for coclaurine (B195748) N-methyltransferase (CNMT). researchgate.net This suppression dramatically increased papaverine levels, demonstrating that the main pathway to this alkaloid proceeds through N-desmethylated compounds rather than via (S)-reticuline. scispace.comresearchgate.net This approach not only clarifies biosynthetic routes but also provides a method to engineer plants to produce higher quantities of non-morphinan alkaloids.

Manipulation of Regulatory Genes (e.g., Transcription Factors)

The biosynthesis of alkaloids is tightly regulated at the transcriptional level by various families of transcription factors (TFs), including WRKY, basic helix-loop-helix (bHLH), and MYB proteins. nih.govkhanacademy.org Manipulating these master regulatory genes offers a strategy to upregulate or downregulate multiple pathway genes simultaneously, leading to broad changes in the alkaloid profile. benthamdirect.comingentaconnect.com

In potato, the StWRKY8 transcription factor was identified as a regulator of the BIA pathway. nih.gov A luciferase transient expression assay confirmed that StWRKY8 binds to the promoters of downstream biosynthetic genes, directly activating their transcription. nih.gov In Coptis japonica, overexpression of a specific WRKY transcription factor was shown to significantly increase the content of berberine. researchgate.net

The PsWRKY transcription factor in opium poppy is known to interact with a specific DNA sequence (the W-box) found in the promoters of BIA pathway genes, thereby activating the transcription of genes like tyrosine/DOPA decarboxylase (TYDC). researchgate.netfrontiersin.org Another transcription factor family, MYB, has also been implicated in regulating BIA biosynthesis in opium poppy, particularly the genes responsible for noscapine (B1679977) synthesis. frontiersin.org These findings suggest that engineering the expression of specific TFs can serve as an effective tool to enhance the production of entire classes of benzylisoquinoline alkaloids. nih.gov

Heterologous Biosynthesis of Benzylisoquinoline Alkaloids in Microbial Systems

Reconstructing complex plant metabolic pathways in engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae provides an alternative to agricultural production. oup.com Microbial fermentation offers the potential for a more rapid, scalable, and environmentally controlled production platform for high-value BIAs. nih.govnih.gov

Engineering of Escherichia coli for Benzylisoquinoline Alkaloid Production

Escherichia coli is a widely used host for metabolic engineering due to its rapid growth and well-understood genetics. Researchers have successfully engineered E. coli to produce the key BIA intermediate (S)-reticuline from dopamine (B1211576). pnas.org In one study, the introduction of genes for monoamine oxidase (MAO), norcoclaurine synthase (NCS), and three methyltransferases (6OMT, CNMT, and 4′OMT) enabled the synthesis of (S)-reticuline, achieving a yield of 55 mg/L within one hour from crude enzyme preparations. pnas.org Further work on a novel (S)-reticuline biosynthetic pathway based on 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HpaBC) improved production to 307 mg/L. researchgate.net

However, the reconstruction of entire BIA pathways in E. coli is challenging. nih.gov A major hurdle is the functional expression of plant-derived cytochrome P450 (CYP450) enzymes and the berberine bridge enzyme (BBE), which are often membrane-bound and require a eukaryotic environment for proper folding and activity. nih.govnih.govfrontiersin.org While some success has been achieved in expressing functional P450s in E. coli by removing their transmembrane domain, the activity of enzymes like BBE has been a significant bottleneck, impeding the development of complete BIA pathways in this prokaryotic host. nih.govfrontiersin.org To circumvent these issues, co-culture systems combining E. coli (for upstream steps) and Saccharomyces cerevisiae (for downstream conversions) have been explored. pnas.orgresearchgate.net

Engineering of Saccharomyces cerevisiae for Benzylisoquinoline Alkaloid Production

Saccharomyces cerevisiae (baker's yeast) has emerged as a more suitable host for producing complex BIAs because, as a eukaryote, it possesses the necessary endoplasmic reticulum to support the proper function of plant cytochrome P450 enzymes. nih.gov This has enabled the reconstruction of long and complex BIA pathways, from simple precursors to valuable final products. researchgate.net

Significant achievements in yeast include the complete biosynthesis of morphinan alkaloids. nih.gov By integrating enzymes from plants and humans, researchers engineered yeast to produce the key intermediate (S)-reticuline and then convert it to salutaridine (B1681412), thebaine, and ultimately codeine and morphine. nih.govnih.gov One study reported the production of approximately 20 mg/L of salutaridine from (R)-norlaudanosoline. nih.govresearchgate.net Further engineering efforts led to the production of thebaine and its conversion to high-value opioids, with reported titers of 7.7 mg/L for codeine and 4.7 mg/L for morphine. researchgate.net

Beyond morphinans, yeast has been engineered to produce a wide array of other BIA classes, including protoberberine, protopine (B1679745), and benzophenanthridine alkaloids. stanford.edu The first engineered yeast strain for (S)-reticuline production was reported in 2008. nih.gov Since then, optimization strategies have steadily increased titers, creating a versatile platform for producing a diverse spectrum of BIA metabolites. nih.gov This "molecular farming" approach in yeast holds promise for creating a reliable and scalable source of valuable plant-derived pharmaceuticals. nih.govstanford.edu

| Compound Produced | Host Organism | Reported Titer (mg/L) | Key Engineering Strategy |

|---|---|---|---|

| (S)-Reticuline | E. coli | 307 mg/L researchgate.net | Pathway reconstruction using HpaBC. researchgate.net |

| (R)-Reticuline | S. cerevisiae | ~150 mg/L nih.govresearchgate.net | Fed (R)-norlaudanosoline as a substrate. nih.gov |

| Salutaridine | S. cerevisiae | ~20 mg/L nih.govresearchgate.net | Expression of human CYP2D6 for conversion from (R)-reticuline. nih.gov |

| Codeine | S. cerevisiae | 7.7 mg/L researchgate.net | Conversion from thebaine in an engineered yeast strain. researchgate.net |

| Morphine | S. cerevisiae | 4.7 mg/L researchgate.net | Conversion from thebaine in an engineered yeast strain. researchgate.net |

Biocatalytic Cascades and Cell-Free Systems for Benzylisoquinoline Alkaloid Synthesis

Biocatalytic cascades have emerged as a powerful strategy for the synthesis of benzylisoquinoline alkaloids (BIAs), offering an efficient, sustainable, and highly selective alternative to traditional chemical synthesis. rsc.orgnih.govresearchgate.net These cascades involve the sequential action of multiple enzymes in a one-pot reaction, mimicking the elegance of natural biosynthetic pathways. nih.gov This approach minimizes the need for isolating intermediates, reduces solvent usage, and often leads to higher yields and purity of the final product. atomfair.com

A notable application of this strategy is the synthesis of (S)-norcoclaurine, the central precursor to all BIAs, from p-coumaric acid and dopamine through a four-enzyme cascade. rsc.orgrsc.org This engineered pathway, comprising a decarboxylation, epoxidation, isomerization, and condensation step, has been successfully implemented in whole-cell bioconversion systems. rsc.org Researchers have demonstrated the synthesis of 15 different BIAs, including both natural and non-natural variants, with excellent enantioselectivity (≥98% ee) and high titers, with several exceeding 1 g/L. rsc.org This biocatalytic route has even been successfully applied using lignocellulosic biomass hydrolysate as a source of p-coumaric acid, showcasing its potential for sustainable production from renewable feedstocks. rsc.org

Further research has explored the use of parallel cascade designs to generate halogenated BIAs, which are challenging to produce through conventional methods. researchgate.netnih.gov By combining a tyrosinase, tyrosine decarboxylase, transaminase, and norcoclaurine synthase, researchers have successfully synthesized these modified alkaloids with high enantiomeric excess. researchgate.netnih.gov